Cas no 500115-04-8 (N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide)

N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-[Methyl[(4-methylphenyl)sulfonyl]amino]-N-(phenylmethyl)benzamide
- N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide
- SR-01000918665
- N-benzyl-4-(N,4-dimethylphenylsulfonamido)benzamide
- VU0493234-1
- N-BENZYL-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE
- SR-01000918665-1
- 500115-04-8
- F3311-0022
- AKOS005235804
- N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide
-
- インチ: 1S/C22H22N2O3S/c1-17-8-14-21(15-9-17)28(26,27)24(2)20-12-10-19(11-13-20)22(25)23-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,23,25)
- InChIKey: GUYHQMRMGJDGEX-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(N(C)C1C=CC(C(NCC2C=CC=CC=2)=O)=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 394.13511374g/mol
- どういたいしつりょう: 394.13511374g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 594
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 74.9Ų
じっけんとくせい
- 密度みつど: 1.254±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 14.84±0.46(Predicted)
N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3311-0022-2μmol |
N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide |
500115-04-8 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3311-0022-10μmol |
N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide |
500115-04-8 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3311-0022-20mg |
N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide |
500115-04-8 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3311-0022-5μmol |
N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide |
500115-04-8 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
A2B Chem LLC | BA67471-10mg |
N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide |
500115-04-8 | 10mg |
$291.00 | 2024-04-19 | ||
A2B Chem LLC | BA67471-5mg |
N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide |
500115-04-8 | 5mg |
$272.00 | 2024-04-19 | ||
Life Chemicals | F3311-0022-30mg |
N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide |
500115-04-8 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3311-0022-3mg |
N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide |
500115-04-8 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3311-0022-5mg |
N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide |
500115-04-8 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3311-0022-25mg |
N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide |
500115-04-8 | 90%+ | 25mg |
$109.0 | 2023-04-26 |
N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamideに関する追加情報
Recent Advances in the Study of N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide (CAS: 500115-04-8)
N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide (CAS: 500115-04-8) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a modulator of key biological pathways, particularly in the context of cancer and inflammatory diseases. This research brief aims to summarize the latest findings related to this compound, highlighting its mechanism of action, pharmacological properties, and potential clinical applications.
One of the most notable aspects of N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide is its ability to interact with specific protein targets involved in cell signaling. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for the PD-1/PD-L1 pathway, a critical immune checkpoint implicated in cancer immune evasion. The study utilized a combination of molecular docking simulations and in vitro assays to elucidate the binding interactions, revealing that the compound effectively inhibits PD-L1 expression in tumor cells, thereby enhancing T-cell-mediated cytotoxicity.
Further investigations into the pharmacokinetic profile of N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide have provided insights into its bioavailability and metabolic stability. A recent preclinical study conducted by researchers at the University of Cambridge reported that the compound exhibits favorable oral absorption and a half-life of approximately 8 hours in murine models. These findings suggest that it could be a viable candidate for oral administration in clinical settings, pending further optimization of its formulation.
In addition to its anticancer properties, N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide has also been explored for its anti-inflammatory effects. A 2024 study in the European Journal of Pharmacology highlighted its ability to suppress the NF-κB signaling pathway, which plays a central role in the regulation of inflammatory responses. The study demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells, suggesting its potential utility in treating chronic inflammatory conditions like rheumatoid arthritis.
Despite these promising findings, challenges remain in the development of N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide as a therapeutic agent. Issues such as off-target effects and potential toxicity at higher doses need to be addressed through rigorous preclinical and clinical testing. Ongoing research is focused on structural modifications to improve selectivity and reduce adverse effects, as well as on identifying synergistic combinations with existing therapies.
In conclusion, N-benzyl-4-(N-methyl4-methylbenzenesulfonamido)benzamide (CAS: 500115-04-8) represents a promising scaffold for the development of novel therapeutics targeting cancer and inflammatory diseases. Its unique mechanism of action and favorable pharmacokinetic properties make it a compelling candidate for further investigation. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications, ultimately paving the way for its potential use in patient care.
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